molecular formula C13H16N2OS B12944613 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde

Cat. No.: B12944613
M. Wt: 248.35 g/mol
InChI Key: ZFLOKHBOLUFNBX-UHFFFAOYSA-N
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Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.

    Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its heterocyclic structure. The pyrazole and thiophene rings may facilitate binding to these targets, influencing various biochemical pathways .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C13H16N2OS/c1-4-13-11(6-12(8-16)17-13)7-15-10(3)5-9(2)14-15/h5-6,8H,4,7H2,1-3H3

InChI Key

ZFLOKHBOLUFNBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C=O)CN2C(=CC(=N2)C)C

Origin of Product

United States

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